N-(3-(Trifluoromethyl)phenyl)acetamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO/c1-6(14)13-8-4-2-3-7(5-8)9(10,11)12/h2-5H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNIPNANLYHXYDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60188595 | |
| Record name | Acetamide, N-(3-(trifluoromethyl)phenyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60188595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351-36-0 | |
| Record name | N-[3-(Trifluoromethyl)phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=351-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | m-Acetotoluidide, alpha,alpha,alpha-trifluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000351360 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 351-36-0 | |
| Source | DTP/NCI | |
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| Record name | 351-36-0 | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Acetamide, N-(3-(trifluoromethyl)phenyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60188595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3'-trifluoromethylacetanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.921 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 3-(Trifluoromethyl)acetanilide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EU7ETU84SK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Reaction Pathways for N 3 Trifluoromethyl Phenyl Acetamide and Its Derivatives
Laboratory-Scale Synthetic Routes
The creation of N-(3-(trifluoromethyl)phenyl)acetamide in a laboratory setting is most commonly accomplished by forming an amide bond between the amino group of 3-(trifluoromethyl)aniline (B124266) and an acetylating agent. The two principal classes of reagents for this transformation are acyl halides and acid anhydrides.
The reaction between a primary amine like 3-(trifluoromethyl)aniline and a reactive acyl halide such as acetyl chloride is a direct and widely used method for amide synthesis. vaia.com This acylation is an example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the aniline (B41778) attacks the electrophilic carbonyl carbon of the acetyl chloride. This is followed by the elimination of a chloride ion, which is a good leaving group, and a proton from the nitrogen to form the final acetanilide (B955) product. vaia.com
The successful synthesis of N-aryl amides using acyl halides relies on carefully controlled reaction conditions. The choice of solvent is critical to facilitate the reaction while accommodating the starting materials and reagents.
Solvent Systems : Anhydrous (dry) solvents are essential to prevent the hydrolysis of the highly reactive acyl chloride to the corresponding carboxylic acid, which would reduce the yield of the desired amide. Dichloromethane (B109758) (DCM) is a frequently used solvent for these reactions due to its inert nature and ability to dissolve a wide range of organic compounds. nih.gov Other common solvents include tetrahydrofuran (B95107) (THF), iucr.orgsphinxsai.com acetonitrile (B52724), iucr.org and N,N-dimethylformamide (DMF). sphinxsai.com
Temperature : The reaction is often initiated at a reduced temperature, typically 0-5 °C (using an ice bath), especially during the addition of the acyl chloride. iucr.orgsphinxsai.com This is done to manage the exothermic nature of the reaction and minimize potential side reactions. After the initial addition, the mixture is often allowed to warm to room temperature and stirred for several hours to ensure the reaction goes to completion. iucr.orgsphinxsai.com
| Solvent | Typical Temperature | Common Base | Reference |
|---|---|---|---|
| Dichloromethane (DCM) | 0 °C to Room Temp. | Triethylamine (B128534) | nih.gov |
| Tetrahydrofuran (THF) | 0 °C to Room Temp. | Triethylamine, DBU | iucr.orgsphinxsai.com |
| Acetonitrile | 0 °C to Room Temp. | Triethylamine | iucr.org |
| Cyrene™ | 0 °C to Room Temp. | Triethylamine | hud.ac.uk |
A crucial aspect of amidation using acyl halides is the management of the acidic byproduct, hydrogen chloride (HCl). vaia.com As the reaction proceeds, one equivalent of HCl is generated for each equivalent of amide formed. This acid can protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.
To prevent this, a non-nucleophilic base is added to the reaction mixture. The primary role of this base is to act as an acid scavenger, neutralizing the HCl as it is formed. iucr.org
Common Bases : Tertiary amines like triethylamine (TEA) iucr.orghud.ac.uk and pyridine (B92270) are frequently employed for this purpose. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is another effective base used in these syntheses. sphinxsai.com
Mechanism of Neutralization : These bases react with HCl to form a salt (e.g., triethylammonium (B8662869) chloride), which often precipitates from the organic solvent and can be removed by filtration during the workup process. This ensures the concentration of free amine remains high, allowing the reaction to proceed to completion.
Acetic anhydride (B1165640) serves as an alternative acetylating agent to acetyl chloride. While generally less reactive than acyl halides, it is an effective reagent for the acylation of anilines. The reaction mechanism is similar, involving the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride. The leaving group in this case is a carboxylate ion (acetate), which is less reactive than a halide ion. The byproduct of this reaction is acetic acid, which is less corrosive and volatile than HCl.
The choice between an acyl halide and an acid anhydride often involves a trade-off between reactivity and handling considerations.
Reactivity and Reaction Time : Acyl chlorides are significantly more reactive than acid anhydrides. Consequently, reactions with acetyl chloride are typically faster and can often be completed at lower temperatures. Amidation with acetic anhydride may require longer reaction times or heating to achieve comparable conversion rates. In situ NMR studies monitoring the reaction of 3-fluorobenzoyl chloride with aniline showed complete conversion to the amide in under five minutes at room temperature. hud.ac.uk
Yield : Both methods can produce high yields of the amide product, often exceeding 90%, provided the reaction conditions are optimized. However, the high reactivity of acyl halides can sometimes lead to more side reactions if conditions are not carefully controlled, potentially lowering the isolated yield. The use of an acid anhydride can sometimes provide a cleaner reaction profile.
Practical Considerations : Acyl halides are highly sensitive to moisture and are corrosive. Acid anhydrides are less so, and the byproduct, a carboxylic acid, is generally easier to handle and remove than hydrogen chloride.
| Parameter | Acyl Halides (e.g., Acetyl Chloride) | Acid Anhydrides (e.g., Acetic Anhydride) |
|---|---|---|
| Reactivity | Very High | High |
| Typical Reaction Time | Short (minutes to a few hours) | Longer (may require hours and/or heat) |
| Byproduct | Hydrogen Halide (e.g., HCl) | Carboxylic Acid (e.g., Acetic Acid) |
| Handling | Corrosive, moisture-sensitive | Less corrosive, less moisture-sensitive |
The this compound framework is a building block for more complex molecules with applications in medicinal chemistry and materials science. nih.govwikipedia.org Multi-step strategies are employed to synthesize substituted derivatives, introducing additional functional groups to the core structure.
These strategies often begin with a functionalized aniline or a modified acetamide (B32628) piece, followed by coupling reactions. For example, a multi-step synthesis might involve:
Initial Amidation : Synthesis of a core acetamide structure, such as N-(4-aminophenyl)acetamide from p-phenylenediamine. nih.gov
Functional Group Transformation : Conversion of one functional group to another. For instance, an amino group can be converted to an isothiocyanate. nih.gov
Coupling and Cyclization Reactions : The modified intermediate can then undergo condensation or coupling reactions with other molecules to build more elaborate structures, such as thiazole (B1198619) rings. nih.gov
Another approach involves palladium-catalyzed cross-coupling reactions. For instance, a Heck coupling between an aryl halide like 1-bromo-3-(trifluoromethyl)benzene and a vinyl partner can be used to construct a carbon skeleton, which is then further modified in a cascade process to yield a key intermediate. nih.gov These advanced methods allow for the precise and efficient construction of a diverse library of this compound derivatives. prepchem.comtechnion.ac.il
Multi-step Synthetic Strategies for Substituted Derivatives
Formation of Acetamide Backbone via Amine Acylation
The core structure of this compound is constructed through the acylation of 3-(trifluoromethyl)aniline. This reaction forms the crucial amide bond. A primary method involves the direct condensation of 3-(trifluoromethyl)aniline with an acylating agent like acetic anhydride or acetyl chloride.
For more complex acetamide derivatives, carboxylic acids are coupled with the amine using activating or condensing agents. youtube.com These reagents facilitate the formation of the amide bond under milder conditions than direct thermal condensation. Common coupling agents include carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and 1,1'-carbonyldiimidazole (B1668759) (CDI). youtube.comprepchem.com The reaction is typically performed in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF). prepchem.com For instance, the reaction of 3-(trifluoromethyl)aniline with cyanoacetic acid can be facilitated by a condensing agent to form the corresponding cyano-acetamide derivative.
Table 1: Reagents for Amine Acylation
| Reagent Class | Specific Example | Role |
| Acylating Agents | Acetic Anhydride, Acetyl Chloride | Provides the acetyl group |
| Condensing Agents | DCC, EDC | Activates carboxylic acid for coupling |
| Activating Agents | 1,1'-Carbonyldiimidazole (CDI) | Forms a highly reactive acylimidazolide intermediate youtube.comprepchem.com |
Introduction of Diverse Functional Groups (e.g., Sulfinyl, Benzyl, Formyl, Cyano)
The versatility of the this compound scaffold is expanded by introducing a variety of functional groups, enabling the synthesis of a wide array of derivatives.
Cyano Group: The cyano functionality is typically introduced by using a cyano-containing acylating agent. A well-documented method is the condensation of 3-(trifluoromethyl)aniline with cyanoacetic acid. This reaction is often conducted in a solvent like dichloromethane at controlled temperatures, using a base such as triethylamine to facilitate the amide bond formation, with reported yields as high as 85%.
Benzyl Group: Benzyl groups can be incorporated through several synthetic routes. One approach involves the reductive amination of an appropriate aldehyde with a benzylamine (B48309) derivative. mdpi.com Another method is the acylation of benzylamine with a carboxylic acid intermediate, as demonstrated in the synthesis of N-(Phenylmethyl)-2-[4-(trifluoromethyl)phenyl]-3H-imidazo[4,5-b]pyridine-3-acetamide. prepchem.com
Formyl Group: The synthesis of derivatives containing a formyl group often involves the preparation of an aldehyde intermediate. For example, 3-(3-trifluoromethylphenyl)propanal, a key intermediate for the drug Cinacalcet, is synthesized via a Mizoroki–Heck cross-coupling reaction between 1-bromo-3-(trifluoromethyl)benzene and acroleine diethyl acetal. nih.gov
Sulfinyl Group: The introduction of sulfur-containing functionalities can be achieved through specialized reactions. For instance, N-trifluoromethylsulfilimines, which contain a sulfur-nitrogen bond, can be generated photocatalytically from the reaction of azidotrifluoromethane with sulfides. rsc.org
Nitration and Subsequent Reduction of Intermediates
Nitration of the aromatic ring, followed by the reduction of the nitro group to an amine, is a critical two-step process for creating key intermediates used in the synthesis of more complex molecules.
The nitration of acetanilides or related phenyl derivatives is an electrophilic aromatic substitution. jcbsc.org For substrates like this compound, the trifluoromethyl group is deactivating and meta-directing, while the acetamido group is activating and ortho-, para-directing. The regioselectivity of the nitration depends on the reaction conditions and the specific substrate. Milder nitrating agents, such as N-nitrosaccharin, have been developed to improve functional group tolerance, which is particularly useful for complex molecules. nih.gov A specific example is the nitration of a trifluoromethyl-containing acetanilide to yield N-(2-Nitro-4-(trifluoromethyl)phenyl)acetamide using iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O). rsc.org
The subsequent reduction of the nitro intermediate to a primary amine is commonly achieved through catalytic hydrogenation. A standard procedure involves using a palladium-on-carbon (Pd-C) catalyst under a hydrogen atmosphere. mdpi.com This transformation is demonstrated in the synthesis of N¹-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine from its corresponding 2-nitroaniline (B44862) precursor. mdpi.com This reduction is highly efficient and crucial for preparing diamine building blocks for further elaboration. mdpi.com
Industrial-Scale Production Methods
The transition from laboratory synthesis to industrial-scale production of this compound and its derivatives necessitates methodologies that prioritize throughput, control, safety, and sustainability.
Continuous Flow Reactor Systems for Enhanced Throughput and Control
Continuous flow chemistry has emerged as a superior technology for industrial chemical manufacturing, offering significant advantages over traditional batch processing. Flow reactors provide excellent heat and mass transfer, precise control over reaction parameters, and enhanced safety, which are critical for managing exothermic reactions like amidations and nitrations. These systems enable higher throughput and can lead to improved yield and purity. For the industrial synthesis of a cyano-acetamide derivative, continuous flow reactors have been shown to achieve over 99% conversion with minimal byproducts. The technology is also adept for photochemical reactions, such as direct C-H trifluoromethylation, allowing for rapid synthesis times. researchgate.net
A key advantage of continuous flow systems is the ability to rapidly optimize reaction conditions. nih.gov Parameters such as residence time, temperature, pressure, and catalyst loading can be fine-tuned to maximize yield and minimize waste. nih.govacs.org Self-optimizing platforms, sometimes employing machine learning algorithms, can efficiently screen a wide range of conditions to identify the ideal operating window. nih.govnih.gov
Table 2: Optimized Parameters for Continuous Flow Synthesis
| Parameter | Optimized Value/Range | Context/Reaction | Source |
| Residence Time | 1-3 hours | Synthesis of 2-cyano-N-[3-(trifluoromethyl)phenyl]acetamide | |
| Temperature | 10°C | Synthesis of 2-cyano-N-[3-(trifluoromethyl)phenyl]acetamide | |
| Catalyst | Homogeneous Organocatalyst | Carbonation of bio-based glycidol (B123203) | researchgate.net |
| Residence Time | < 30 seconds | Carbonation of bio-based glycidol at pilot scale | researchgate.net |
This rapid optimization can dramatically reduce process development time. For example, a decarboxylative arylation reaction that took 36 hours in a batch setup was successfully performed in a flow reactor with a residence time of just 45 minutes after optimization. acs.org
Green Chemistry Approaches
Modern chemical manufacturing places a strong emphasis on green chemistry principles to reduce environmental impact. In the context of synthesizing this compound and its derivatives, several green strategies are employed.
One key approach is the use of recyclable catalysts and reagents. For instance, palladium catalysts used in cross-coupling reactions can be recovered and reused, and novel, recyclable nitrating reagents based on saccharin (B28170) offer a safer alternative to corrosive mixed acids. nih.govnih.gov
Solvent selection and recycling are also crucial. Industrial processes may incorporate distillation steps to recover and reuse solvents like toluene (B28343) and ethyl acetate (B1210297), minimizing waste streams. Furthermore, research focuses on developing synthetic routes that are inherently more atom-economical. This includes designing reactions that avoid the use of protecting groups, thereby reducing the number of synthetic steps and the amount of waste generated. kyushu-u.ac.jp The use of "green" solvents like ethanol (B145695) or water-based systems is also being explored to replace more hazardous organic solvents. nih.gov
Solvent-Free Mechanochemical Synthesis via Ball Milling
Mechanochemical synthesis, particularly through ball milling, presents a green and efficient alternative to traditional solvent-based methods. rsc.orgrsc.org This technique involves the use of mechanical force to induce chemical reactions between solid-state reactants. mdpi.com
In a typical procedure, the reactants are placed in a milling vessel with grinding balls. The high-energy collisions that occur during milling provide the necessary activation energy for the reaction to proceed. This solvent-free approach offers several advantages, including reduced waste, shorter reaction times, and often, the ability to isolate products without the need for extensive purification like column chromatography. rsc.org The efficiency of a ball mill reaction is influenced by parameters such as the frequency of rotation, the weight of the milling balls, and the duration of the milling process. mdpi.com Research has demonstrated the successful application of this method for the synthesis of various N-substituted amines and other heterocyclic compounds in high yields. rsc.orgmdpi.com
Table 1: Comparison of Synthetic Methods for Amide Formation
| Method | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Solvent-Free Ball Milling | Room temperature, short reaction time (e.g., 15-60 min) | Environmentally friendly, high yields, minimal purification | May not be suitable for all substrates, potential for localized overheating |
| Conventional Solution-Phase Synthesis | Reflux in a solvent (e.g., DMF) for several hours | Well-established, good for heat-sensitive materials | Use of potentially toxic solvents, longer reaction times, often requires purification |
Enzymatic Catalysis (e.g., Immobilized Lipase (B570770) Enzymes)
Enzymatic catalysis, particularly utilizing immobilized lipases, has emerged as a powerful tool for the synthesis of amides and other esters due to its high selectivity and mild reaction conditions. nih.govnih.gov Lipases, such as those from Candida antarctica (CALB), are widely used for their ability to catalyze acylation reactions. nih.gov
Immobilizing the enzyme on a solid support, such as octyl-agarose (B13739342) beads, offers several benefits. nih.gov It allows the enzyme to be used in a wider range of solvents and temperatures, enhances its stability, and facilitates its separation from the reaction mixture, enabling reuse. nih.gov The catalytic activity of immobilized lipase can be significantly higher than its free counterpart. nih.gov For instance, studies have shown that the catalytic activity of immobilized lipase can be up to 30 times higher than the free enzyme. nih.gov The choice of support and immobilization conditions can modulate the enzyme's properties. nih.gov
Reaction Mechanism and Kinetic Analysis of Acetylation Reactions
Understanding the reaction mechanism and kinetics of acetylation is crucial for process optimization and control.
Impact of Reaction Conditions on Byproduct Formation and Purity
Computational studies using Density Functional Theory (DFT) have been employed to investigate the decomposition mechanisms of related N-substituted diacetamides. nih.gov These studies suggest that the reaction often proceeds through a six-membered transition state. nih.gov The conformation of the molecule and the nature of the substituents can affect the activation energy of the reaction. nih.gov For instance, a phenyl group oriented perpendicular to the plane of the amide can prevent electron delocalization, influencing the reaction pathway. nih.gov
Monitoring Reaction Progress Using Process Analytical Technology (PAT)
Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes. mt.com The goal of PAT is to ensure final product quality by understanding and controlling the process. mt.com
Spectroscopic techniques like in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful PAT tools for real-time monitoring of chemical reactions. youtube.compharmoutsourcing.com These methods allow for the tracking of the concentration of reactants, intermediates, and products throughout the course of the reaction. americanpharmaceuticalreview.com This real-time data provides valuable insights into the reaction kinetics and mechanism, enabling better control over the process and helping to identify critical process parameters that can lead to the formation of impurities. youtube.com The integration of these analytical tools with automated reactor systems allows for the development of robust and reliable processes. youtube.com
Table 2: Process Analytical Technology (PAT) Tools for Reaction Monitoring
| PAT Tool | Information Obtained | Application in Acetylation |
|---|---|---|
| In-situ FTIR Spectroscopy | Real-time concentration profiles of reactants, products, and intermediates | Monitoring the disappearance of starting materials and the formation of this compound |
| Raman Spectroscopy | Complementary vibrational information, useful for reactions in aqueous media | Tracking changes in specific functional groups during the reaction |
| Online HPLC | Separation and quantification of components in the reaction mixture | Assessing product purity and identifying byproducts in real-time or near real-time |
Purification Techniques for this compound and its Analogues
Achieving high purity of this compound is essential for its intended applications. Various purification techniques are employed to remove unreacted starting materials, byproducts, and other impurities.
Column Chromatography (e.g., Silica (B1680970) Gel, Hexane (B92381)/Ethyl Acetate Gradient)
Column chromatography is a widely used and effective method for the purification of organic compounds. semanticscholar.orguchicago.eduwiley-vch.dersc.org In the context of this compound and its analogues, silica gel is a common stationary phase. semanticscholar.orguchicago.eduwiley-vch.de
The separation is achieved by eluting the crude product through the silica gel column with a solvent system, typically a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate. semanticscholar.orguchicago.eduwiley-vch.de A gradient elution, where the proportion of the more polar solvent is gradually increased, is often employed to effectively separate compounds with different polarities. wiley-vch.deamazonaws.com The choice of the solvent ratio is critical and is often determined by preliminary analysis using thin-layer chromatography (TLC). For example, a common starting eluent mixture might be hexane/ethyl acetate in a 10:1 or 5:1 ratio, with the polarity being increased as the elution progresses. semanticscholar.orguchicago.edu
Recrystallization Methodsnist.govnih.govresearchgate.net
Recrystallization is a critical final step in the synthesis of this compound and its derivatives to ensure the high purity of the final product. This purification technique relies on the principle of differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures. The selection of an appropriate solvent is paramount for achieving high recovery yields and effective purification. Research indicates that both single and binary solvent systems are effectively employed for the crystallization of these compounds.
Detailed research findings show that the choice of solvent is highly dependent on the specific derivative being purified. For instance, crude products of various acetamide derivatives containing the trifluoromethylphenyl moiety are often purified using alcohols, ethers, or mixtures thereof.
Commonly reported solvent systems include:
Ethanol/Water Mixtures: This binary system is frequently used for the recrystallization of trifluoromethyl-substituted acetanilides. The crude product is dissolved in a minimal amount of hot ethanol, and water is then added dropwise until turbidity is observed, followed by cooling to induce crystallization. This method is effective for purifying compounds like N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide.
Ethanol/Acetone (B3395972) Mixtures: For derivatives such as 2-cyano-N-[3-(trifluoromethyl)phenyl]acetamide, a combination of ethanol and acetone has been documented as a suitable recrystallization solvent system.
Ethanol: In some synthetic routes, particularly for more complex derivatives, pure ethanol is a successful solvent for crystallization. The product is dissolved in hot ethanol and then allowed to cool slowly to form pure crystals. iucr.org
Diethyl Ether: For certain fluorinated N-phenylacetamide derivatives, recrystallization from a diethyl ether solution has been shown to yield high-purity, colorless plates. nih.goviucr.org
The effectiveness of recrystallization is often enhanced by procedural controls, such as the rate of cooling. Slow cooling from a heated solution, as noted in the purification of an N-pyrazolyl-trifluoroacetamide derivative in ethanol, promotes the formation of well-defined, pure crystals. iucr.org
The following table summarizes recrystallization data for several derivatives of this compound based on published research findings.
Recrystallization Data for this compound Derivatives
| Compound Name | Solvent System | Observations/Conditions |
| N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide | Ethanol/Water | A standard method for achieving high purity. |
| 2-cyano-N-[3-(trifluoromethyl)phenyl]acetamide | Ethanol/Acetone | Effective for purification of the crude product. |
| N-{3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(ethylsulfanyl)-1H-pyrazol-5-yl}-2,2,2-trifluoroacetamide | Ethanol | Dissolved at 333 K, followed by slow cooling to room temperature with slow evaporation. iucr.org |
| N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide | Diethyl Ether | Yielded colorless plates of the purified compound. nih.goviucr.org |
| 3-(3-(Trifluoromethyl)phenyl)propanal | Ethanol/Water (2/1) | Used for the crystallization of the bisulfite adduct for purification purposes. nih.gov |
Advanced Spectroscopic and Crystallographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the molecular framework.
Proton NMR (¹H NMR) spectroscopy confirms the identity and arrangement of hydrogen atoms in the molecule. The spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), shows distinct signals for the aromatic protons, the amide proton (N-H), and the methyl (CH₃) protons. chemicalbook.com
The aromatic protons appear as a complex multiplet pattern in the downfield region of the spectrum, a result of their distinct chemical environments and spin-spin coupling interactions. The amide proton typically presents as a broad singlet, its chemical shift being sensitive to factors like concentration and temperature. The methyl protons of the acetyl group give rise to a sharp singlet in the upfield region. chemicalbook.com
Table 1: ¹H NMR Spectroscopic Data for N-(3-(Trifluoromethyl)phenyl)acetamide in CDCl₃ chemicalbook.com
| Assignment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Amide (N-H) | ~8.30 | Broad Singlet |
| Aromatic (C-H) | ~7.83 | Singlet |
| Aromatic (C-H) | ~7.70 | Doublet |
| Aromatic (C-H) | ~7.39 | Multiplet |
| Aromatic (C-H) | ~7.34 | Multiplet |
| Methyl (CH₃) | ~2.19 | Singlet |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.
Carbon-13 NMR (¹³C NMR) provides critical information about the carbon skeleton of the molecule. Each unique carbon atom in the structure produces a distinct signal. The spectrum reveals peaks for the carbonyl carbon of the amide, the aromatic carbons, and the methyl carbon. The carbon atom directly bonded to the trifluoromethyl group shows a characteristic quartet splitting pattern due to coupling with the three fluorine atoms. This splitting is a definitive indicator of the -CF₃ group's presence and location on the aromatic ring.
Table 2: Representative ¹³C NMR Chemical Shifts
| Assignment | Chemical Shift (δ, ppm) | Note |
|---|---|---|
| Carbonyl (C=O) | ~168 | |
| Aromatic (C-N) | ~139 | |
| Aromatic (C-CF₃) | ~131 | Quartet (q) |
| Aromatic (C-H) | ~129 | |
| Aromatic (C-H) | ~124 | |
| Trifluoromethyl (CF₃) | ~123 | Quartet (q) |
| Aromatic (C-H) | ~121 | |
| Aromatic (C-H) | ~117 | |
| Methyl (CH₃) | ~24 |
Note: Data is compiled from typical values for similar structures and general knowledge. Exact values can vary.
Fluorine-19 NMR is an exceptionally sensitive technique for analyzing fluorinated compounds. For this compound, the ¹⁹F NMR spectrum typically displays a single, sharp resonance corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this peak provides a clear signature for the -CF₃ moiety.
The chemical shift in ¹⁹F NMR is highly sensitive to the local electronic and dielectric environment. nih.govresearchgate.net This sensitivity stems from the large chemical shift range of the fluorine nucleus, making it an exquisite probe of subtle molecular changes. nih.gov The electron density around the fluorine nuclei is influenced by factors such as solvent polarity, which can alter the shielding of the nuclei. dovepress.com Studies on similar trifluoromethyl-tagged molecules have demonstrated that the ¹⁹F chemical shift varies predictably with changes in solvent composition, for instance, in methanol (B129727)/water mixtures of varying polarity. nih.govresearchgate.net Generally, an increase in solvent polarity leads to decreased shielding and a downfield shift in the ¹⁹F NMR signal. dovepress.com The high polarizability of the adjacent phenyl ring in this compound is expected to contribute to a greater range of shielding effects, enhancing its sensitivity to the surrounding environment. nih.gov
The trifluoromethyl group is a favored reporter tag for ¹⁹F NMR studies of proteins due to its high sensitivity and the amplification of the signal from three equivalent fluorine nuclei. nih.gov Covalently attaching a trifluoromethyl-containing probe, such as a derivative of this compound, to a protein allows for the monitoring of conformational changes and molecular interactions. nih.gov Probes like 2-bromo-N-(4-(trifluoromethyl)phenyl)acetamide (BTFMA) and N-(4-bromo-3-(trifluoromethyl)phenyl)acetamide (3-BTFMA) are used to label specific amino acid residues, like cysteine, providing a window into the protein's local environment. nih.govnih.gov The remarkable sensitivity of the ¹⁹F chemical shift to its surroundings makes these probes powerful tools for elucidating distinct protein states, which is particularly valuable in the study of large and complex systems like G-protein-coupled receptors (GPCRs). proceedings.science
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Trifluoromethyl Group Analysis
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound, available through databases like the NIST Chemistry WebBook, shows characteristic absorption bands that confirm its structure. nist.gov Key vibrational modes include the N-H stretch, the C=O stretch (Amide I band), the N-H bend coupled with C-N stretch (Amide II band), and the strong absorptions corresponding to the C-F bonds of the trifluoromethyl group.
Table 3: Key IR Absorption Bands for this compound
| Vibrational Mode | Approximate Frequency (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | 3400 - 3200 | Medium-Strong |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Weak |
| C=O Stretch (Amide I) | ~1700 | Strong |
| N-H Bend (Amide II) | ~1550 | Strong |
| C-F Stretches | 1350 - 1100 | Very Strong |
Note: Data compiled from the NIST Chemistry WebBook and general IR spectroscopy principles. nist.gov
Identification of Characteristic Functional Group Stretches (e.g., Amide C=O, N-H, Formyl C=O)
Infrared (IR) spectroscopy is a crucial tool for identifying the functional groups present in this compound. The IR spectrum displays characteristic absorption bands that correspond to the vibrational frequencies of specific bonds within the molecule.
The key functional groups in this compound are the secondary amide and the trifluoromethyl group attached to the phenyl ring. The secondary amide group is characterized by two distinct vibrations: the N-H stretch and the amide I band (primarily C=O stretch). The N-H stretching vibration typically appears as a sharp peak in the region of 3300-3500 cm⁻¹. The amide I band is a strong absorption that occurs in the range of 1630-1680 cm⁻¹. epa.gov The trifluoromethyl (CF₃) group also exhibits strong absorption bands due to C-F stretching vibrations, which are typically found in the 1000-1400 cm⁻¹ region.
The experimental IR spectrum for this compound available from the NIST Chemistry WebBook confirms the presence of these functional groups. nist.gov Although a detailed peak list is not provided, the visual spectrum clearly shows the characteristic absorptions.
Table 1: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibration Type | Typical Wavenumber Range (cm⁻¹) |
|---|---|---|
| Amide | N-H Stretch | 3300 - 3500 |
| Amide | C=O Stretch (Amide I) | 1630 - 1680 |
| Trifluoromethyl | C-F Stretch | 1000 - 1400 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
This table is based on typical ranges for the specified functional groups.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of a compound, confirming its identity and providing structural clues.
The molecular formula of this compound is C₉H₈F₃NO, corresponding to a monoisotopic mass of 203.0558 Da and an average molecular weight of 203.1611 g/mol . nist.govuni.lu In electron ionization (EI) mass spectrometry, the molecule is ionized to produce a molecular ion (M⁺), which can then fragment. The EI mass spectrum for this compound shows a detectable molecular ion peak at a mass-to-charge ratio (m/z) of 203. nist.gov
High-resolution mass spectrometry (HRMS), often coupled with soft ionization techniques like electrospray ionization (ESI), provides a highly accurate mass measurement. This allows for the unambiguous determination of the elemental composition. ESI-MS typically observes protonated molecules ([M+H]⁺) or other adducts. For this compound, the exact mass of the protonated molecule [M+H]⁺ is predicted to be 204.06308 m/z. uni.lu The high precision of this measurement helps to distinguish the compound from other molecules with the same nominal mass.
Table 2: Predicted ESI-MS Adducts for this compound
| Adduct | Ion Type | Calculated m/z |
|---|---|---|
| [M+H]⁺ | Cation | 204.06308 |
| [M+Na]⁺ | Cation | 226.04502 |
| [M-H]⁻ | Anion | 202.04852 |
| [M]⁺ | Cation | 203.05525 |
Data sourced from predicted values. uni.lu
X-ray Crystallography
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline form. As of this writing, a complete crystal structure for this compound is not publicly available. However, the analysis of closely related structures provides a clear framework for the type of information that would be obtained.
X-ray analysis precisely measures bond lengths, bond angles, and torsion (dihedral) angles, which define the molecule's conformation. For instance, in the related compound N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide, crystallographic analysis revealed that the amide group is nearly planar and oriented almost perpendicular to the fluorobenzene (B45895) ring, with a dihedral angle of 87.30(5)°. iucr.org A similar analysis for this compound would determine the orientation of the acetamide (B32628) group relative to the trifluoromethylphenyl ring.
In the solid state, molecules are held together by a network of intermolecular forces. X-ray crystallography elucidates these interactions. For amide-containing compounds, hydrogen bonding is a dominant interaction. In the crystal structure of the analogous compound 2-chloro-N-(3-fluorophenyl)acetamide, molecules are linked into chains by N—H···O hydrogen bonds between the amide hydrogen of one molecule and the carbonyl oxygen of a neighboring molecule. This type of hydrogen bonding is highly anticipated to be a key feature in the crystal packing of this compound. Other potential interactions, such as C-H···O or C-H···F bonds, could also be identified.
Every crystal belongs to one of seven crystal systems and one of 230 space groups, which describe the symmetry of the unit cell and the arrangement of molecules within it. For example, the crystal structure of 2-chloro-N-(3-fluorophenyl)acetamide was determined to belong to the monoclinic crystal system with the space group P2/n. This information is fundamental to understanding the packing efficiency and symmetry of the crystalline solid. A crystallographic study of this compound would similarly identify its specific crystal system and space group.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a cornerstone of computational chemistry for predicting a wide array of molecular properties with a favorable balance of accuracy and computational cost.
A fundamental step in computational analysis is the optimization of the molecule's geometry to find its lowest energy conformation. For N-(3-(trifluoromethyl)phenyl)acetamide, this involves calculating the most stable arrangement of its atoms in space. DFT methods, such as B3LYP combined with a basis set like 6-31G, are commonly used for this purpose. nih.govias.ac.in The process systematically adjusts bond lengths, bond angles, and dihedral angles to minimize the total electronic energy of the molecule.
The optimized geometry reveals key structural parameters. For instance, in related acetamide (B32628) structures, the amide unit tends to be nearly planar. researchgate.net However, the phenyl and acetamide groups are typically not coplanar. The dihedral angle between the phenyl ring and the amide plane is a critical parameter determined during optimization. researchgate.net Studies on similar molecules, like N-phenyl-N-(pyridin-4-yl)acetamide, show significant dihedral angles between the aromatic ring and the amide plane, indicating a lack of conjugation. researchgate.net The electronic structure, which describes the distribution of electrons within the molecule, is also determined during this process, providing a foundation for understanding the molecule's chemical behavior. figshare.comtandfonline.com
Table 1: Representative Optimized Geometrical Parameters for an Acetamide Linkage (Illustrative) (Note: Specific values for this compound require dedicated DFT calculation. The data below is illustrative based on general findings for similar structures.)
| Parameter | Bond/Angle | Typical Calculated Value |
| Bond Length | C=O | ~1.23 Å |
| Bond Length | C-N (amide) | ~1.36 Å |
| Bond Length | N-C (phenyl) | ~1.42 Å |
| Bond Angle | O=C-N | ~122° |
| Bond Angle | C-N-C | ~128° |
DFT calculations are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data for validation. A particularly relevant parameter for this compound is the ¹⁹F Nuclear Magnetic Resonance (NMR) chemical shift of the trifluoromethyl (-CF₃) group.
Theoretical studies on similar trifluoromethyl-tagged molecules, such as N-(4-bromo-3-(trifluoromethyl)phenyl)acetamide, have demonstrated that DFT calculations can accurately predict ¹⁹F NMR chemical shifts. nih.govnih.gov These calculations, often using the B3LYP hybrid functional with a basis set like 6-31G(d,p), have confirmed that the ¹⁹F chemical shift is highly sensitive to the local environment, particularly solvent polarity. nih.govnih.gov For instance, the chemical shift of the -CF₃ group can vary significantly when the solvent is changed from a non-polar to a polar medium. nih.gov This sensitivity is attributed to changes in the partial charge on the fluorine atoms, which is influenced by the surrounding solvent molecules. nih.gov This makes the -CF₃ group an excellent probe for studying molecular environments. proceedings.science
Table 2: Predicted ¹⁹F NMR Chemical Shift Sensitivity to Solvent Polarity (Based on related compounds)
| Compound Class | Solvent Environment | Predicted ¹⁹F Chemical Shift Trend |
| Aromatic-CF₃ Tags | Low Polarity (e.g., Methanol (B129727)/Water = 4) | Baseline Shift |
| Aromatic-CF₃ Tags | High Polarity (e.g., Water) | Significant downfield shift |
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. irjweb.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability. nih.gov
A small HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govnih.gov DFT calculations are used to determine the energies of these orbitals and visualize their electron density distribution. figshare.comtandfonline.com For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the amide group, which are the more electron-rich parts of the molecule. Conversely, the LUMO is likely to be concentrated around the electron-withdrawing trifluoromethyl group. This distribution dictates how the molecule will interact with other chemical species.
Table 3: Illustrative Frontier Orbital Energies and Properties (Note: Values are representative for aromatic amides and require specific calculation for the title compound.)
| Parameter | Description | Typical Calculated Value (eV) |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |
| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | 4.0 to 5.0 |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values.
For this compound, the MEP surface would show specific regions of interest:
Negative Potential (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. The most negative potential is expected around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons.
Positive Potential (Blue): These electron-poor regions are prone to nucleophilic attack. The most positive potential would likely be found around the amide hydrogen (N-H) and the hydrogen atoms of the phenyl ring. The trifluoromethyl group would also contribute to creating a more positive potential on the adjacent carbon atom of the phenyl ring.
This analysis provides a visual guide to the molecule's reactivity and intermolecular interaction patterns. nih.gov
DFT calculations, coupled with frequency analysis, can be used to predict various thermodynamic properties of a molecule in the gas phase. rutgers.eduuni-muenchen.de These calculations are typically performed at a standard temperature and pressure (298.15 K and 1 atm). gaussian.com
Zero-Point Energy (ZPE): This is the vibrational energy that a molecule possesses even at absolute zero temperature (0 K). It is calculated from the harmonic vibrational frequencies. uni-muenchen.deresearchgate.net
Enthalpy (H) and Entropy (S): Thermal corrections to the total electronic energy can be calculated to determine the enthalpy and entropy of the molecule. These values include contributions from translational, rotational, and vibrational motions. gaussian.com
Ionization Energy (IE) and Electron Affinity (EA): These properties can be estimated using Koopmans' theorem, which relates them to the energies of the frontier molecular orbitals. nih.gov The ionization energy is approximated by the negative of the HOMO energy (-E(HOMO)), and the electron affinity is approximated by the negative of the LUMO energy (-E(LUMO)). nih.gov
Table 4: Calculated Thermodynamic and Electronic Properties (Illustrative) (Note: These are representative properties derived from DFT calculations on similar molecules.)
| Property | Definition |
| Zero-Point Vibrational Energy (ZPVE) | The minimum vibrational energy of the molecule at 0 K. |
| Enthalpy (H) | The sum of the internal energy and the product of pressure and volume. |
| Entropy (S) | A measure of the randomness or disorder of the system. |
| Ionization Energy (IE) | The energy required to remove an electron from the molecule. |
| Electron Affinity (EA) | The energy released when an electron is added to the molecule. |
Molecular Dynamics (MD) Simulations
While DFT calculations provide insight into static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular flexibility, and interactions with the surrounding environment, such as a solvent or a biological macromolecule. nih.govmdpi.com
For this compound, MD simulations could be employed to:
Analyze the conformational flexibility of the molecule, including the rotation around the N-C(phenyl) and C(amide)-C(phenyl) bonds.
Study its interaction and solvation in different solvents, providing a dynamic complement to the solvent effects observed in DFT calculations of NMR shifts.
Investigate its binding mode and stability within a protein active site, which is a common application for acetamide-containing compounds in drug discovery research. nih.govmdpi.com
Although specific MD simulation studies focused solely on this compound are not prominent in the literature, the methodology is well-established for analyzing related acetamide and sulfonamide derivatives to understand their behavior in complex biological systems. mdpi.com
Prediction of Solvation Effects and Aggregation Tendencies
Computational methods are employed to predict how this compound and its derivatives behave in different solvent environments. The prediction of properties such as lipophilicity (logP) and collision cross section (CCS) offers a glimpse into the molecule's behavior. For instance, the predicted octanol-water partition coefficient (XlogP) for this compound is 2.6, suggesting a degree of lipophilicity. uni.luuni.lu Computational tools like CCSbase can predict the collision cross section for different adducts of the molecule, which relates to its shape and size in the gas phase. uni.lu
Predicted Collision Cross Section (CCS) for this compound Adducts
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 204.06308 | 138.2 |
| [M+Na]+ | 226.04502 | 146.5 |
| [M-H]- | 202.04852 | 138.3 |
| [M+NH4]+ | 221.08962 | 157.2 |
| [M+K]+ | 242.01896 | 144.0 |
| [M+H-H2O]+ | 186.05306 | 130.2 |
Data sourced from PubChemLite. uni.lu
More advanced studies on related compounds illustrate how solvation is analyzed in greater detail. For example, in studies of similar molecules in binary solvent mixtures, the inverse Kirkwood-Buff integrals method is used to estimate preferential solvation by the components of the solvent mixture. scielo.org.co Such analyses reveal that a solute can be preferentially solvated by methanol in more polar mixtures and by acetone (B3395972) in less polar ones, and that the dissolution process can be driven by enthalpy or entropy depending on the co-solvent composition. scielo.org.co Furthermore, the choice of solvent can have a significant impact on reaction outcomes, as seen in studies where reactions in acetonitrile (B52724) lead to solvent interception and the formation of acetamide-containing products. nih.gov
Understanding Molecule-Receptor Interactions and Conformational Dynamics
Molecular modeling, particularly molecular docking, is a cornerstone for understanding how molecules derived from this scaffold interact with biological targets. Through structure-guided drug design, researchers can visualize and analyze the binding of a ligand within the active site of a receptor. researchgate.net This approach was instrumental in the discovery of FLT3 kinase inhibitors, where the design was based on the structure of a known inhibitor, Ibrutinib. researchgate.net Similarly, in the development of Factor VIIa inhibitors, in silico molecular docking was employed to design and synthesize novel N-phenyl-2-(phenyl-amino) acetamide derivatives with enhanced anticoagulant potency. ijper.org
These computational techniques are also crucial for understanding conformational dynamics. For instance, structure-activity relationship (SAR) studies have shown that substitutions at certain positions, such as the 2-position of the phenyl ring, can lead to unfavorable conformations that decrease biological potency. nih.gov By modeling these interactions, chemists can predict which structural modifications are likely to be productive and which may disrupt the necessary conformation for binding.
Force Field Development for Biomolecular Systems
The accuracy of computational simulations, such as molecular dynamics, relies heavily on the quality of the underlying force field. A force field is a set of parameters used to calculate the potential energy of a system of atoms or molecules. For biomolecular systems involving novel ligands like this compound derivatives, the development and validation of accurate force field parameters are essential.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies
The trifluoromethyl group (-CF3) is a prominent feature in many pharmacologically active molecules. nih.gov SAR studies have demonstrated that including a -CF3 group can significantly enhance biological potency compared to non-fluorinated analogues. mdpi.com This enhancement is a central theme in the analysis of this compound derivatives.
Design Principles for Derivatives
The design of derivatives based on the this compound scaffold follows several key principles derived from SAR studies.
The Trifluoromethyl Group : The CF3 group is often incorporated to improve metabolic stability and membrane permeability. Research on pyrazole (B372694) derivatives has shown that the presence of the CF3 group on the N-aryl moiety can reduce toxicity against human cells while retaining potent antibacterial activity. nih.gov
Electron-Withdrawing Substituents : SAR studies on aryl acetamide derivatives revealed a preference for electron-withdrawing groups on the aryl tail, which generally leads to improved potency. nih.gov
Strategic Scaffolding : The core N-(trifluoromethyl)phenyl structure is often combined with other heterocyclic systems to create novel agents. For example, linking it to a pyrazole core has been a successful strategy for generating potent antimicrobial compounds. nih.gov The synthesis of these derivatives is often a multi-step process, beginning with the creation of a key intermediate, such as a pyrazole-derived aldehyde, which is then reacted with various anilines to produce a library of target molecules. nih.gov
Correlation of Structural Modifications with Biological Activity
Systematic modification of the this compound structure has yielded clear correlations between specific substitutions and biological activity. In the pursuit of anti-cryptosporidial agents, SAR studies provided detailed insights into the effect of substituents on the phenyl ring. nih.gov
The addition of fluorine atoms can cause significant changes in efficacy, as measured by the half-maximal effective concentration (EC50). nih.gov For example, an unsubstituted phenyl derivative showed poor potency (EC50 = 22 μM), but adding a fluorine to the 4-position resulted in an 18-fold increase in potency (EC50 = 1.2 μM). nih.gov The synergy between a 3-CF3 group and other substitutions is also evident. nih.gov
Effect of Phenyl Ring Substitution on Potency (EC50)
| Compound Base | Substitution | Resulting Compound EC50 (μM) | Fold Change from Base |
|---|---|---|---|
| Phenyl (11) | None (Base) | 22 | - |
| Phenyl (11) | 4-Fluoro | 1.2 | 18x improvement |
| 3-Methyl (22) | None (Base) | 12 | 2x improvement from Phenyl |
| 3-Methyl (22) | 4-Fluoro | 0.35 | 34x improvement |
| 3-Methyl (22) | 3-Trifluoromethyl | 1.1 | 10x improvement |
Data sourced from a study on aryl acetamide triazolopyridazines. nih.gov
Quantitative Structure-Activity Relationship (QSAR) models further refine this understanding. Studies on related compounds show that inhibitory activity is often governed by descriptors related to electronegativity, molecular structure, and electronic properties. figshare.com For instance, the antimutagenic activity of certain chalcones was shown to increase with electron-withdrawing substituents. nih.gov These models, which can range from multiple linear regression (MLR) to support vector regression (SVR), provide a mathematical framework for predicting the activity of new derivatives. figshare.com
Ligand Design and Optimization
The principles derived from SAR and QSAR studies are directly applied to the design and optimization of new ligands. Structure-guided design, informed by computational modeling, has led to the discovery of potent and selective kinase inhibitors. researchgate.net By understanding the target's binding site, researchers can rationally modify a lead compound to improve its affinity and selectivity. researchgate.net
In silico techniques are integral to this optimization process. The development of QSAR models allows for the virtual screening of compounds and helps prioritize which derivatives to synthesize and test. figshare.com The ultimate goal is to use the predictive power of these models to guide the synthesis of new inhibitors with enhanced potency and more favorable pharmacological profiles. ijper.orgfigshare.com This iterative cycle of design, synthesis, testing, and modeling accelerates the discovery of new therapeutic agents.
In Silico Approaches for Target Identification and Mechanism Prediction
Computational techniques offer a rapid and cost-effective means to hypothesize the biological targets of a compound and predict its behavior within a biological system. These methods range from ligand-based approaches, which rely on the principle of chemical similarity, to structure-based methods that model the interaction between a ligand and its macromolecular target.
Target fishing, or target prediction, is a computational strategy used to identify the most likely protein targets of a small molecule. This is often achieved by comparing the query molecule to a database of known bioactive ligands. Servers like SwissTargetPrediction leverage the principle that similar molecules are likely to bind to similar protein targets.
By submitting the canonical SMILES string of this compound (CC(=O)Nc1cccc(c1)C(F)(F)F) to the SwissTargetPrediction server, a list of potential macromolecular targets can be generated. The server calculates a probability score based on a combination of 2D and 3D similarity measures to known ligands for each target. The results typically present a ranked list of target classes, providing a valuable starting point for experimental validation. While a specific, publicly available dataset for this compound on these servers is not readily found in the literature, the methodology remains a primary step in its computational evaluation. The predicted targets would likely include a range of enzymes, receptors, and ion channels, reflecting the diverse interactions that the trifluoromethylphenyl and acetamide moieties can engage in.
A hypothetical output from such a prediction might include targets like those in the table below, which are often associated with similar chemical scaffolds.
| Target Class | Probability | Known Actives (Count) |
|---|---|---|
| Enzyme | 0.45 | 150 |
| G-protein coupled receptor | 0.25 | 80 |
| Ion channel | 0.15 | 50 |
| Nuclear receptor | 0.10 | 30 |
| Other | 0.05 | 15 |
This table is a representative example of what a SwissTargetPrediction output might look like and is for illustrative purposes only.
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule to the binding site of a protein. For this compound, docking studies would involve placing the molecule into the active site of a computationally modeled or experimentally determined protein structure.
While specific molecular docking studies for this compound are not extensively reported in publicly accessible literature, studies on structurally related molecules provide a framework for how such an analysis would be conducted. For instance, a study on N-(3-(carbamoylamino)phenyl)acetamide investigated its binding affinity against the SARS-CoV-2 NSP13 helicase. The docking results for this related compound revealed key binding interactions with residues such as Lys-146, Leu-147, and Tyr-185, suggesting a potential binding pocket.
In a hypothetical docking study of this compound against a target receptor, the acetamide group could act as a hydrogen bond donor and acceptor, while the trifluoromethylphenyl group could engage in hydrophobic and van der Waals interactions. The binding affinity is typically reported as a docking score in kcal/mol, with more negative values indicating a stronger predicted binding.
| Receptor Target (Example) | Docking Score (kcal/mol) | Interacting Residues (Hypothetical) | Interaction Type |
|---|---|---|---|
| Tyrosine Kinase | -8.5 | LEU, VAL, ALA | Hydrophobic |
| SER, THR | Hydrogen Bond | ||
| G-Protein Coupled Receptor | -7.9 | PHE, TRP, TYR | π-π Stacking |
| ASN, GLN | Hydrogen Bond |
This table provides a hypothetical representation of molecular docking results for this compound.
The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug discovery. In silico tools can provide valuable estimations of these parameters based on the chemical structure of a compound. Various online servers and software packages, such as admetSAR and pkCSM, are available for this purpose.
Based on the SMILES string of this compound, a predicted ADMET profile can be generated. These predictions are based on quantitative structure-activity relationship (QSAR) models derived from large datasets of experimentally determined properties.
Predicted ADMET Properties for this compound
| Property | Prediction | Interpretation |
|---|---|---|
| Absorption | ||
| Human Intestinal Absorption | High | Likely well-absorbed from the gut. |
| Caco-2 Permeability | High | Indicates good potential for passive diffusion across the intestinal epithelium. |
| Distribution | ||
| Blood-Brain Barrier Penetration | Yes | The compound may be able to cross into the central nervous system. |
| P-glycoprotein Substrate | No | Less likely to be actively effluxed from cells. |
| Metabolism | ||
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions with drugs metabolized by this enzyme. |
| CYP3A4 Inhibitor | No | Lower likelihood of interaction with drugs metabolized by this major enzyme. |
| Excretion | ||
| Renal OCT2 Substrate | No | Less likely to be actively secreted by the kidneys via this transporter. |
| Toxicity | ||
| AMES Toxicity | No | Predicted to be non-mutagenic. |
| hERG Inhibition | No | Low risk of cardiotoxicity related to hERG channel blockage. |
The data in this table is generated from publicly available prediction models and should be interpreted as theoretical estimations that require experimental verification.
Challenges and Future Perspectives in N 3 Trifluoromethyl Phenyl Acetamide Research
Addressing Solubility Challenges in Aqueous Systems
A primary obstacle in the development of N-(3-(Trifluoromethyl)phenyl)acetamide for biological applications is its limited solubility in aqueous systems. The trifluoromethyl (CF3) group, while beneficial for metabolic stability and membrane permeability due to its high lipophilicity, significantly reduces water solubility. mdpi.com This poor solubility can hinder formulation development and limit bioavailability in physiological environments.
Future research is focused on several strategies to overcome this limitation. One approach involves the use of co-solvents and solubility-enhancing excipients in formulations. Another promising avenue is the development of prodrugs, where the parent molecule is chemically modified to a more soluble form that can revert to the active compound in vivo. Furthermore, advanced formulation technologies are being explored to improve the dissolution rate and apparent solubility of poorly soluble compounds like this compound.
| Strategy | Description | Potential Outcome |
| Co-solvency | Blending water with miscible organic solvents. | Increased solubility in the solvent mixture. |
| Prodrugs | Covalent modification to a more soluble derivative. | Enhanced bioavailability and targeted delivery. |
| Nanosuspensions | Reducing particle size to the nanometer range. | Increased surface area for faster dissolution. |
| Cyclodextrin (B1172386) Complexation | Encapsulating the molecule within cyclodextrin cavities. | Formation of a soluble inclusion complex. |
Strategies for Minimizing Impurities during Synthesis
The purity of this compound is critical for its use, particularly as an intermediate in the pharmaceutical industry. The common synthesis route involves the acylation of 3-(trifluoromethyl)aniline (B124266). However, this process can lead to the formation of several impurities that can be challenging to remove.
Key strategies to minimize these impurities include:
Stoichiometric Control : Precise control over the molar ratios of reactants, such as a 1:1.2 ratio of aniline (B41778) to cyanoacetic acid, can minimize unreacted starting materials.
Temperature Management : Maintaining low reaction temperatures (e.g., <10°C) can suppress the formation of byproducts from side reactions, such as the hydrolysis of a cyano group if present in a precursor.
Catalyst Selection : The choice of catalyst can significantly influence reaction purity and yield.
Advanced Purification Techniques : While traditional methods like recrystallization and column chromatography are effective, the use of molecularly imprinted polymers (MIPs) as selective adsorbents for impurity removal is a promising future direction. nih.gov MIPs can be designed to bind specific impurity molecules with high selectivity. nih.gov Aqueous washes are also an effective method for removing water-soluble impurities like acetamide (B32628). researchgate.net
| Purification Method | Principle | Purity Achieved |
| Crystallization | Difference in solubility between the product and impurities. | >99.5% |
| Column Chromatography | Differential adsorption of components onto a stationary phase. | Effective for lab-scale purification. |
| Aqueous Washes | Removal of water-soluble impurities. | Efficient for impurities like acetamide. researchgate.net |
| Molecularly Imprinted Polymers (MIPs) | Selective binding of target impurity molecules. | High selectivity and sensitivity. nih.gov |
Development of Novel Derivatization Strategies for Enhanced Bioactivity
This compound serves as a valuable scaffold for the development of new bioactive molecules. Derivatization, the process of chemically modifying a compound to produce a new one with different properties, is a key strategy. The primary sites for derivatization on this molecule are the phenyl ring and the amide functional group.
Future research in this area will likely focus on:
Structure-Based Design : Utilizing computational tools and X-ray crystallography to design derivatives that can bind to specific biological targets, such as enzymes or receptors, with high affinity. ijper.org
Introduction of Pharmacophores : Incorporating specific functional groups known to be responsible for a desired pharmacological effect.
Fluorine Chemistry : Exploring the addition of further fluorine atoms or other fluorinated groups to modulate the electronic properties and metabolic stability of the molecule. The trifluoromethyl group is known to be metabolically stable and can enhance the in vivo lifetime of a drug. mdpi.com
Derivatization can significantly alter a compound's properties. For instance, introducing different substituents on the phenyl ring can modulate lipophilicity and electronic character, which in turn affects how the molecule interacts with biological targets. mdpi.com
Exploration of New Therapeutic Avenues
While this compound is primarily known as a chemical intermediate, for example in the synthesis of the active pharmaceutical ingredient Cinacalcet, there is potential for its derivatives to exhibit a range of therapeutic activities. nih.govresearchgate.net The trifluoromethylphenyl acetamide motif is present in various biologically active compounds.
Future explorations may target a wide array of diseases:
Anticoagulants : Derivatives of N-phenyl-2-(phenyl-amino) acetamide have been investigated as inhibitors of Factor VIIa, a key enzyme in the blood coagulation cascade. ijper.org
Herbicides : Certain trifluoromethyl-containing compounds have shown herbicidal activity. mdpi.com
Anti-inflammatory Agents : The structural features of this compound may lend themselves to the development of novel anti-inflammatory drugs.
Oncology : The metabolic stability conferred by the trifluoromethyl group is a desirable feature in the design of anti-cancer agents. mdpi.com
The development of new analytical methods will be crucial for screening the biological activities of novel derivatives and for understanding their mechanisms of action.
Sustainable Synthesis and Environmental Considerations in Industrial Production
The principles of green chemistry are increasingly important in the chemical industry to minimize environmental impact and improve process safety and efficiency. For the industrial production of this compound, there are several opportunities to implement more sustainable practices.
Key areas for future development include:
Solvent Recycling : Implementing distillation processes to recover and reuse solvents like toluene (B28343) and ethyl acetate (B1210297) can significantly reduce waste and production costs. Industrial plants have reported solvent recovery rates of 92-95%.
Continuous Flow Reactors : Shifting from traditional batch processing to continuous flow systems can offer better control over reaction parameters, leading to higher yields, improved safety, and reduced waste. These systems can achieve over 99% conversion with less than 1% byproducts.
Catalyst Recovery and Reuse : Developing methods to recover and reuse catalysts, particularly those based on precious metals, is both economically and environmentally beneficial.
Atom Economy : Designing synthesis routes that maximize the incorporation of starting materials into the final product, thereby minimizing waste.
Use of Greener Reagents : Replacing hazardous reagents with more environmentally benign alternatives.
A comprehensive sustainability assessment, considering environmental, economic, and social factors, will be essential in guiding the development of new, greener synthesis routes. researchgate.net
| Sustainability Strategy | Benefit | Example |
| Solvent Recycling | Reduced environmental impact and cost. | 92-95% recovery of toluene and ethyl acetate via distillation. |
| Continuous Flow Reactors | Higher yield, better safety, less waste. | >99% conversion with <1% byproducts. |
| Catalyst Reuse | Economic and environmental savings. | Recovery of palladium catalysts on supports like alumina. researchgate.net |
| Atom Economy | Waste minimization. | Designing reactions where most atoms from reactants are in the product. |
Q & A
Basic: What are the common synthetic routes for preparing N-(3-(trifluoromethyl)phenyl)acetamide derivatives?
The synthesis typically involves multi-step organic reactions, starting with functionalization of the phenyl ring followed by acylation. Key steps include:
- Acylation : Introduction of the acetamide group via reaction with acetyl chloride or acetic anhydride under controlled conditions (e.g., anhydrous solvents, inert atmosphere) .
- Trifluoromethyl Group Incorporation : Electrophilic substitution or coupling reactions using reagents like trifluoromethyl iodide (CF₃I) or copper-mediated Ullmann reactions .
- Purification : Column chromatography or recrystallization to isolate the product, with yields optimized by adjusting reaction time and temperature .
Advanced: How can reaction conditions be optimized to mitigate side reactions during the synthesis of this compound derivatives?
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity of trifluoromethyl groups but may increase hydrolysis risks. Solvent polarity must balance reactivity and stability .
- Catalyst Systems : Palladium or copper catalysts improve coupling efficiency for trifluoromethylation, but residual metal contamination must be minimized via chelating agents .
- Temperature Control : Lower temperatures (0–5°C) reduce unwanted polymerization or oxidation, particularly for intermediates with electron-rich aromatic rings .
Basic: What spectroscopic techniques are essential for characterizing this compound derivatives?
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., acetamide NH at δ 2.0–2.2 ppm) and trifluoromethyl group splitting patterns .
- Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns, critical for verifying substituent positions .
- IR Spectroscopy : Detects carbonyl stretches (C=O at ~1650 cm⁻¹) and N-H bending modes (~1550 cm⁻¹) .
Advanced: How can researchers resolve structural ambiguities in analogues with overlapping spectroscopic signals?
- 2D NMR (COSY, NOESY) : Differentiates between regioisomers by correlating spatial proximity of protons .
- X-ray Crystallography : Provides definitive proof of molecular geometry, especially for trifluoromethyl group orientation .
- Computational Modeling : Density Functional Theory (DFT) simulations predict NMR/IR spectra to cross-validate experimental data .
Basic: What biological activities are associated with this compound derivatives?
- Anticancer Activity : Inhibition of kinases (e.g., EGFR, VEGFR) via binding to ATP pockets, with IC₅₀ values in the nanomolar range .
- Anti-inflammatory Effects : Suppression of COX-2 and TNF-α pathways in cell-based assays .
- Antimicrobial Properties : Moderate activity against Gram-positive bacteria due to membrane disruption .
Advanced: How do electronic effects of the trifluoromethyl group influence bioactivity in SAR studies?
- Lipophilicity Enhancement : The -CF₃ group increases logP, improving blood-brain barrier penetration in CNS-targeted compounds .
- Electron-Withdrawing Effects : Stabilizes charge-transfer interactions with target proteins, enhancing binding affinity .
- Steric Hindrance : Bulkiness may limit access to certain enzyme active sites, necessitating structural optimization .
Basic: What are the primary applications of this compound derivatives in medicinal chemistry?
- Kinase Inhibitors : Preclinical candidates for non-small cell lung cancer (NSCLC) and colorectal cancer .
- Protease Modulators : Potential in treating neurodegenerative diseases by targeting β-secretase .
- PET Tracers : ¹⁸F-labeled derivatives for imaging tumor metabolism .
Advanced: How can contradictions in biological assay data (e.g., IC₅₀ variability) be systematically addressed?
- Assay Standardization : Use internal controls (e.g., staurosporine for kinase assays) to normalize inter-lab variability .
- Solubility Optimization : DMSO concentration adjustments (<1%) prevent compound aggregation artifacts .
- Off-Target Profiling : High-throughput screening against unrelated targets to identify nonspecific interactions .
Basic: What computational tools are recommended for predicting the reactivity of this compound derivatives?
- Molecular Dynamics (MD) : Simulates binding kinetics with targets like kinases .
- Docking Software (AutoDock Vina) : Predicts binding poses and affinity scores .
- ADMET Predictors (SwissADME) : Estimates pharmacokinetic properties (e.g., CYP450 metabolism) .
Advanced: What strategies improve the metabolic stability of this compound-based drug candidates?
- Deuterium Exchange : Replacing labile hydrogens with deuterium slows oxidative metabolism .
- Prodrug Design : Masking polar groups (e.g., phosphate esters) enhances oral bioavailability .
- Enzyme Inhibition : Co-administration with CYP3A4 inhibitors (e.g., ritonavir) prolongs half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
